1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyrazolo[3,4-d]pyrimidine precursor. One common method includes the reaction of 6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine with piperidine-4-carboxylic acid under specific conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a therapeutic agent, particularly as a CDK2 inhibitor, has been explored.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide exhibits unique properties such as higher potency and selectivity towards CDK2 . Similar compounds include:
These compounds also show significant biological activities but differ in their molecular targets and mechanisms of action.
Properties
Molecular Formula |
C17H16ClFN6O |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[6-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClFN6O/c18-17-22-15(24-7-5-10(6-8-24)14(20)26)13-9-21-25(16(13)23-17)12-3-1-11(19)2-4-12/h1-4,9-10H,5-8H2,(H2,20,26) |
InChI Key |
ZBJFWCDSXIKXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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